molecular formula C6H14O<br>CH3HCOHCH2CH(CH3)2<br>C6H14O B046003 4-Methyl-2-pentanol CAS No. 108-11-2

4-Methyl-2-pentanol

Cat. No.: B046003
CAS No.: 108-11-2
M. Wt: 102.17 g/mol
InChI Key: WVYWICLMDOOCFB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Methyl-2-pentanol are not fully understood due to limited research. It is known that enzymes capable of converting natural E. coli metabolites into this compound via coenzyme A (CoA)-dependent chemistry were taken from nine different organisms to form a ten-step de novo pathway .

Cellular Effects

It is known that it can cause serious eye irritation and may cause respiratory irritation .

Molecular Mechanism

It is known that it can be prepared by reacting 2-pentanol with a methylating agent, which can be methyl bromide or methyl iodide .

Temporal Effects in Laboratory Settings

It is known that it is a stable liquid .

Dosage Effects in Animal Models

It is known that the median lethal dose (LD50) is 2590 mg/kg in rats and 1000 mg/kg in mice .

Metabolic Pathways

The metabolic pathways of this compound are not well-understood due to limited research. It is known that it is involved in a ten-step de novo pathway in E. coli .

Transport and Distribution

It is known that it is soluble in ethanol and diethyl ether .

Subcellular Localization

It is known that it is a liquid at room temperature and can be distributed throughout the cell due to its solubility in most organic solvents .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 4-Methyl-2-pentanone.

    Reduction: 4-Methylpentane.

    Substitution: Various halogenated derivatives depending on the reagent used.

Comparison with Similar Compounds

4-Methyl-2-pentanol can be compared with other similar compounds such as:

    2-Methyl-2-pentanol: Similar in structure but differs in the position of the hydroxyl group.

    3-Methyl-2-pentanol: Another isomer with a different arrangement of the carbon chain.

    4-Methyl-2-pentanone: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific applications as a frother in mineral flotation and its use in the production of lubricant oil additives . Its ability to act as a solvent in various chemical reactions also sets it apart from other similar compounds .

Properties

IUPAC Name

4-methylpentan-2-ol
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InChI

InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3
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InChI Key

WVYWICLMDOOCFB-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(C)O
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Molecular Formula

C6H14O, Array
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DSSTOX Substance ID

DTXSID2026781
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Molecular Weight

102.17 g/mol
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Physical Description

Methyl isobutyl carbinol appears as a clear colorless liquid. Flash point 120 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless liquid with a mild odor; [NIOSH], COLOURLESS LIQUID., Colorless liquid with a mild odor.
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Boiling Point

269.2 °F at 760 mmHg (USCG, 1999), 133 °C @ 760 MM HG, 132 °C, 271 °F
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Flash Point

106 °F (USCG, 1999), 105 °F, 105 °F (OPEN CUP), 41 °C, 106 °F
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Solubility

2 % (NIOSH, 2023), SOL IN ALC & ETHER., MISCIBLE WITH MOST COMMON ORG SOLVENTS., Water solubility of 1.64X10+4 mg/kg (experimental)., Solubility in water, g/100ml: 2, 2%
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Density

0.807 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8075 @ 20 °C/4 °C, % IN SATURATED AIR: 0.46 @ 20 °C; DENSITY OF SATURATED AIR: 1.01 (AIR= 1), Relative density (water = 1): 0.82, 0.81
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Vapor Density

Relative vapor density (air = 1): 3.5
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Vapor Pressure

3 mmHg (NIOSH, 2023), 2.8 [mmHg], 2.8 MM HG @ 20 °C, 3 mmHg
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Color/Form

COLORLESS LIQ, Colorless liquid.

CAS No.

108-11-2
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154
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Record name METHYL ISOBUTYL CARBINOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/76
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Record name 2-Pentanol, 4-methyl-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/SA7026F0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

less than -130 °F (USCG, 1999), -90 °C, -130 °F
Record name METHYL ISOBUTYL CARBINOL
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URL https://cameochemicals.noaa.gov/chemical/3942
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-METHYL-2-PENTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL ISOBUTYL CARBINOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/76
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl isobutyl carbinol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0422.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

First, 17.2 g of aluminum sec-butoxide (ASBD, manufactured by Kawaken Fine Chemicals Co., Ltd.), 4.56 g of 3-oxobutanoic acid ethyl ester, and 4-methyl-2-pentanol were mixed and stirred to form a uniform solution. After 0.01 M dilute hydrochloric acid was dissolved in a 4-methyl-2-pentanol/1-ethoxy-2-propanol mixed solvent, the resulting solution was slowly added to the aluminum sec-butoxide solution. The mixture was stirred for some time. The solvent was adjusted to finally obtain the mixed solvent of 53 g of 4-methyl-2-pentanol and 23 g of 1-ethoxy-2-propanol. The mixture was further stirred in an oil bath with a temperature of 120° C. for 2 to 3 hours or more, thereby preparing a precursor sol of aluminum oxide. The amounts of 0.01 M dilute hydrochloric acid added were changed stepwise from 0.88 g to 2.02 g to prepare precursor sols 1 to 7 of aluminum oxide.
Name
aluminum sec-butoxide
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-methyl-2-pentanol 1-ethoxy-2-propanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
aluminum sec-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-pentanol
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4-Methyl-2-pentanol
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4-Methyl-2-pentanol
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-pentanol
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-pentanol
Reactant of Route 6
4-Methyl-2-pentanol
Customer
Q & A

Q1: What are the applications of 4-methyl-2-pentanol in analytical chemistry?

A1: this compound serves as a valuable solvent in analytical chemistry, particularly in solvent extraction techniques. It efficiently extracts specific metal ions, such as gold(III) [], tungsten(VI) [], and rhenium(VII) [], from acidic solutions, enabling their separation and analysis.

Q2: Is this compound utilized in any industrial processes?

A2: Yes, this compound is employed in the activation of copper catalysts used in the production of fine chemicals, including anti-aging agents. []

Q3: How does this compound contribute to the field of materials science?

A3: this compound acts as a porogenic diluent in the synthesis of monodisperse polymer beads for high-performance liquid chromatography (HPLC). It influences the pore size distribution and surface area of the resulting beads, impacting their separation capabilities. [] Additionally, it can be used as a diluent in the production of uniform poly(glycidyl methacrylate) porous microspheres via membrane emulsification-polymerization technology. []

Q4: Does this compound participate in any notable chemical reactions?

A4: this compound is a reactant in the Meerwein-Ponndorf reaction with (-)-isobornyloxymagnesium bromide, resulting in stereoselective reduction of methyl ketones, yielding chiral alcohols. []

Q5: What role does this compound play in heterogeneous catalysis?

A5: this compound serves as a model compound for studying the selective dehydration of secondary alcohols to alpha-olefins, a challenging transformation in heterogeneous catalysis. Research focuses on understanding the activity and selectivity of catalysts like yttria-stabilized zirconia (YSZ) in converting this compound to 4-methyl-1-pentene. []

Q6: Can this compound be produced through catalytic conversion?

A6: Yes, this compound can be produced through the asymmetric hydrogenation of 4-methyl-2-pentanone. Catalysts such as zeolite-supported gelatin-iron complexes [] and silica-supported alginic acid-L-glutamic acid-platinum complexes [] have been explored for this reaction.

Q7: How is this compound typically measured in air samples?

A7: A common method for determining this compound levels in workplace air involves solvent desorption-gas chromatography. This technique utilizes activated carbon tubes for sample collection, followed by desorption with a dichloromethane-methanol mixture and analysis via gas chromatography. []

Q8: What are some key physicochemical properties of this compound?

A8: Research has focused on characterizing the physicochemical properties of this compound, including its vapor-liquid and liquid-liquid equilibria with water. [] This information is crucial for understanding its behavior in various applications.

Q9: Have there been studies on the solubility of this compound?

A9: Yes, the solubility of various compounds, including anthracene [] and pyrene [], in binary solvent mixtures containing this compound has been investigated. These studies provide insights into the solvation behavior of these compounds in mixed solvent systems.

Q10: Are there any studies investigating the thermodynamic properties of this compound?

A10: Researchers have determined the standard molar enthalpies of vaporization for various branched alcohols, including this compound, using the transpiration method. [] These data contribute to a better understanding of the thermodynamic properties and behavior of these alcohols.

Q11: Does this compound have any known biological effects?

A11: Research indicates that this compound can potentiate chloroform-induced hepatotoxicity in rats. [] It also prolongs the duration of ethanol-induced loss of the righting reflex in mice. []

Q12: Has this compound been identified in any biological systems?

A12: Yes, this compound has been identified as a constituent of the volatilome produced by the rice leaf endophytic bacterium Microbacterium testaceum. []

Q13: Is there any information available regarding the environmental fate of this compound?

A13: While specific studies on the environmental degradation of this compound are limited within the provided research papers, its use as a potential green depressant in mineral flotation suggests it might be considered a more environmentally friendly alternative to traditional depressants like sodium cyanide. [, ]

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